1-(4-Chlorophenyl)-1H-indazole
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Overview
Description
1-(4-Chlorophenyl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a 4-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with ortho-substituted benzoic acids under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1H-indazole involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system .
Comparison with Similar Compounds
1-Phenyl-1H-indazole: Similar structure but lacks the chlorine substituent.
1-(4-Bromophenyl)-1H-indazole: Similar structure with a bromine substituent instead of chlorine.
1-(4-Methylphenyl)-1H-indazole: Similar structure with a methyl group instead of chlorine
Uniqueness: 1-(4-Chlorophenyl)-1H-indazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Properties
Molecular Formula |
C13H9ClN2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)indazole |
InChI |
InChI=1S/C13H9ClN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChI Key |
SBXQOBPGFOFIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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